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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzyl bromide

Cat. No.: B1337761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-fluorobenzyl bromide, a

key building block in modern medicinal chemistry. This document outlines its chemical and

physical properties, detailed synthesis protocols, and its significant application in the

development of targeted cancer therapeutics, specifically as a precursor to Poly(ADP-ribose)

polymerase (PARP) inhibitors.

Chemical and Physical Properties
2-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound valued for its reactive

benzyl bromide moiety, making it a versatile reagent for introducing the 2-bromo-4-fluorobenzyl

group into various molecular scaffolds. Its quantitative data are summarized in the table below

for easy reference.
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Property Value Reference

CAS Number 61150-57-0 [1]

Molecular Formula C₇H₅Br₂F [1]

Molecular Weight 267.92 g/mol [1]

Melting Point 47 °C [1]

Synonyms
2-Bromo-1-(bromomethyl)-4-

fluorobenzene
[1]

SMILES C1=CC(=C(C=C1F)Br)CBr [1]

Storage Temperature 10°C - 25°C [1]

Experimental Protocols
Synthesis of 2-Bromo-4-fluorobenzyl bromide
A common method for the synthesis of 2-Bromo-4-fluorobenzyl bromide involves the radical

bromination of 2-bromo-4-fluorotoluene.[2]

Materials:

2-bromo-4-fluorotoluene (0.40 mole)

N-bromosuccinimide (NBS) (0.40 mole)

Benzoyl peroxide (0.03 mole)

Carbon tetrachloride

Procedure:

In a reaction vessel, combine 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40

mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide.

Add 450 ml of carbon tetrachloride to the mixture.
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Initiate the reaction, typically under reflux conditions with light initiation, and monitor for

completion.

Upon completion, the reaction mixture will contain impure 2-bromo-4-fluorobenzyl
bromide, which can be purified by standard methods such as recrystallization or

chromatography.

Application in the Synthesis of PARP Inhibitor
Precursors
2-Bromo-4-fluorobenzyl bromide is a key intermediate in the synthesis of various

pharmaceutical compounds, including PARP inhibitors like olaparib and its analogues. The

following is a representative protocol for the alkylation of a piperazine derivative, a common

step in the synthesis of these inhibitors.

Materials:

2-Bromo-4-fluorobenzyl bromide

A suitable piperazine derivative (e.g., 1-(cyclopropanecarbonyl)piperazine)

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

An appropriate solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

Dissolve the piperazine derivative in the chosen solvent in a reaction flask.

Add the non-nucleophilic base to the solution.

Slowly add a solution of 2-Bromo-4-fluorobenzyl bromide in the same solvent to the

reaction mixture at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete, as monitored by techniques such as TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent.

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and

concentrate under reduced pressure to obtain the crude product.

Purify the product by column chromatography or recrystallization to yield the desired N-(2-

bromo-4-fluorobenzyl)piperazine derivative.

Role in Targeted Cancer Therapy: PARP Inhibition
PARP inhibitors are a class of targeted cancer drugs that have shown significant efficacy in

treating cancers with deficiencies in the homologous recombination repair (HRR) pathway,

such as those with BRCA1/2 mutations.[3][4][5] These inhibitors exploit the concept of synthetic

lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death, while

normal cells, with at least one functional pathway, can survive.[4]

The PARP1 Signaling Pathway in DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER)

pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6][7][8] When an

SSB occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose)

(PAR) polymers on itself and other nuclear proteins.[6] This PARylation process serves as a

scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA

polymerase beta, to the site of damage to effect repair.[7]

In cancer cells with a deficient HRR pathway (e.g., due to BRCA mutations), the repair of

double-strand breaks (DSBs) is compromised. When PARP is inhibited, SSBs are not efficiently

repaired and can accumulate, leading to the formation of DSBs during DNA replication.[4] The

combination of PARP inhibition and a faulty HRR pathway results in a catastrophic level of

genomic instability and ultimately, cancer cell death.[4]

The following diagram illustrates the PARP1 signaling pathway and the mechanism of action for

PARP inhibitors.
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Caption: PARP1 Signaling Pathway in DNA Damage Repair and Inhibition.

Logical Workflow for Drug Development
The use of 2-Bromo-4-fluorobenzyl bromide as a starting material for PARP inhibitors follows

a logical workflow in drug development, from initial synthesis to the final therapeutic

application.
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Caption: Drug Development Workflow for PARP Inhibitors.

Safety and Handling
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2-Bromo-4-fluorobenzyl bromide is a corrosive and lachrymatory substance. Appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should

be worn when handling this compound. All work should be conducted in a well-ventilated fume

hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion
2-Bromo-4-fluorobenzyl bromide is a valuable and versatile building block in the synthesis of

complex organic molecules, with a particularly significant role in the development of PARP

inhibitors for targeted cancer therapy. Its unique substitution pattern and reactivity make it an

important tool for medicinal chemists and drug development professionals. A thorough

understanding of its properties, synthesis, and applications, as outlined in this guide, is

essential for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1337761#2-bromo-4-fluorobenzyl-bromide-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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